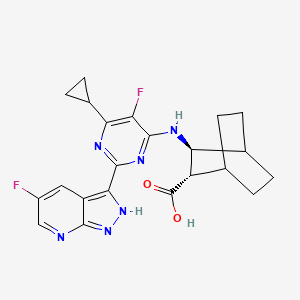

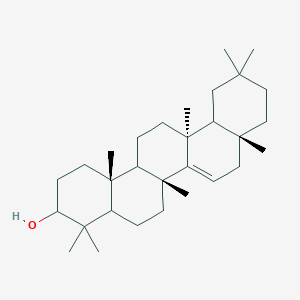

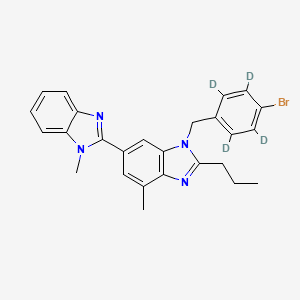

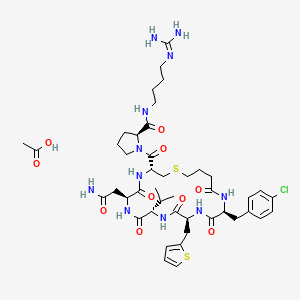

2,3-Dinor-11beta-prostaglandin F2alpha-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dinor-11beta-prostaglandin F2 alpha is a metabolite of prostaglandin D2. It is a significant biomarker used in the diagnosis and monitoring of various medical conditions, particularly those related to mast cell activation disorders such as systemic mastocytosis. Elevated levels of this compound in urine are indicative of increased prostaglandin D2 levels, which are associated with conditions like asthma and impaired lung function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dinor-11beta-prostaglandin F2 alpha typically involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly specific and sensitive, allowing for the precise quantification of the compound in biological samples. The process involves the addition of deuterium-labeled 2,3-Dinor-11beta-prostaglandin F2 alpha and reagents to the samples, followed by liquid-liquid extraction .

Industrial Production Methods

Industrial production of 2,3-Dinor-11beta-prostaglandin F2 alpha is not commonly reported, as it is primarily used in research and diagnostic settings. The compound is usually synthesized in specialized laboratories using advanced chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dinor-11beta-prostaglandin F2 alpha undergoes various chemical reactions, including oxidation and reduction. These reactions are crucial for its metabolic conversion and biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving 2,3-Dinor-11beta-prostaglandin F2 alpha include oxidizing agents and reducing agents. The conditions for these reactions are typically mild, given the compound’s sensitivity to harsh environments .

Major Products Formed

The major products formed from the reactions of 2,3-Dinor-11beta-prostaglandin F2 alpha include various metabolites that are excreted in urine. These metabolites are used as biomarkers for diagnosing and monitoring diseases .

Applications De Recherche Scientifique

2,3-Dinor-11beta-prostaglandin F2 alpha has several scientific research applications:

Mécanisme D'action

2,3-Dinor-11beta-prostaglandin F2 alpha exerts its effects by binding to specific prostaglandin receptors. This binding triggers a cascade of molecular events that lead to the activation of various signaling pathways. These pathways are involved in inflammatory responses, smooth muscle contraction, and other physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Prostaglandin D2: The parent compound from which 2,3-Dinor-11beta-prostaglandin F2 alpha is derived.

Thromboxane B2: Another prostaglandin metabolite used as a biomarker for platelet activation.

Leukotriene E4: A related compound involved in inflammatory responses.

Uniqueness

2,3-Dinor-11beta-prostaglandin F2 alpha is unique due to its specific role as a biomarker for mast cell activation disorders. Its elevated levels in urine provide a non-invasive diagnostic tool for conditions like systemic mastocytosis and asthma .

Propriétés

Formule moléculaire |

C18H30O5 |

|---|---|

Poids moléculaire |

335.5 g/mol |

Nom IUPAC |

(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid |

InChI |

InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23)/b6-5-,11-10+/t13-,14+,15+,16-,17-/m0/s1/i1D3,2D2,3D2,4D2 |

Clé InChI |

IDKLJIUIJUVJNR-RJGNUDNQSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@H](C[C@@H]([C@@H]1C/C=C\CC(=O)O)O)O)O |

SMILES canonique |

CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)

![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)